molecular formula C13H15N3OS B2801844 3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one CAS No. 1823194-62-2

3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one

Cat. No. B2801844
CAS RN: 1823194-62-2
M. Wt: 261.34
InChI Key: SUOJPZZFOQGCMP-UHFFFAOYSA-N
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Description

3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C13H15N3OS and its molecular weight is 261.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • This compound serves as a precursor in the synthesis of various heterocyclic compounds, including isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines, showcasing a wide range of biological activities. The synthesized compounds demonstrate inhibitory efficiency against both gram-positive and gram-negative bacteria, highlighting their antimicrobial potential (Zaki, Sayed, & Elroby, 2016).
  • Another research elaborates on the generation of a structurally diverse library through alkylation and ring closure reactions using a related ketonic Mannich base derived from 2-acetylthiophene. These reactions facilitate the synthesis of dithiocarbamates, thioethers, pyrazolines, pyridines, and various nitrogen-containing heterocycles, underscoring the compound's versatility as a synthetic intermediate (Roman, 2013).

Biological Activities

  • Investigations into the antimicrobial evaluation of novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4,5-dihydroisoxazole compounds, derived from the reaction with hydroxylamine hydrochloride, reveal significant antibacterial activity. This application suggests potential pharmacological benefits in developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017).
  • The compound's utility extends to the synthesis of pyrazolo[1,5-a]pyrimidines structurally related to Zaleplon, indicating its relevance in creating new compounds for treating sleep disorders. The chemical modifications introduced in the synthesis process uncover promising candidates for further pharmacological evaluation (Baraldi et al., 2007).

Structural and Synthetic Methodologies

  • Structural analysis and synthetic methodologies involving "3-(dimethylamino)-1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]prop-2-en-1-one" and its derivatives pave the way for the development of novel heterocyclic systems with potential therapeutic applications. These include the construction of benzothiazole- and benzimidazole-based heterocycles, emphasizing the compound's role as a versatile building block in organic synthesis (Darweesh, Mekky, Salman, & Farag, 2016).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10-12(11(17)6-9-15(2)3)18-13(14-10)16-7-4-5-8-16/h4-9H,1-3H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOJPZZFOQGCMP-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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